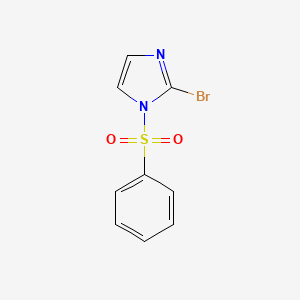![molecular formula C13H17ClOSi B13673313 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethyl(vinyl)silyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with a vinylsilyl reagent under specific conditions. One common method is the silyl-Heck reaction, which allows the preparation of vinyl silyl ethers and disiloxanes from aryl-substituted alkenes using a commercially available catalyst system and mild conditions . Another approach involves the addition of silyl enolates to α-haloketones, forming the desired product under weakly basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale silyl-Heck reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers explore its potential as a building block for biologically active compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone exerts its effects involves interactions with molecular targets and pathways. The vinylsilyl group can participate in silyl migrations and coupling reactions, leading to the formation of various products . These reactions are often triggered by the addition of nucleophiles or electrophiles, resulting in the formation of new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-2-(dimethyl(vinyl)silyl)ethanone
- 1-(4-Chlorophenyl)-3-(trimethylsilyl)-1-propanone
- 1-(4-Chlorophenyl)-3-(dimethyl(phenyl)silyl)-1-propanone
Uniqueness: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is unique due to the presence of both a chlorophenyl group and a dimethyl(vinyl)silyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C13H17ClOSi |
|---|---|
Poids moléculaire |
252.81 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[ethenyl(dimethyl)silyl]propan-1-one |
InChI |
InChI=1S/C13H17ClOSi/c1-4-16(2,3)10-9-13(15)11-5-7-12(14)8-6-11/h4-8H,1,9-10H2,2-3H3 |
Clé InChI |
JZYRGRKLPYNYQY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC(=O)C1=CC=C(C=C1)Cl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
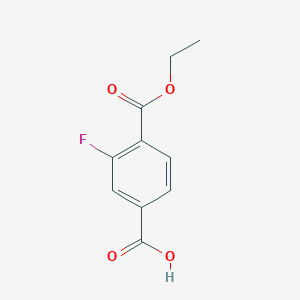

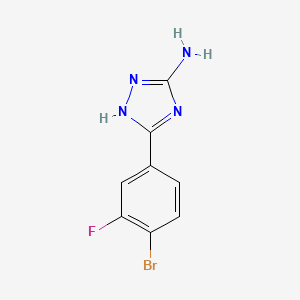
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
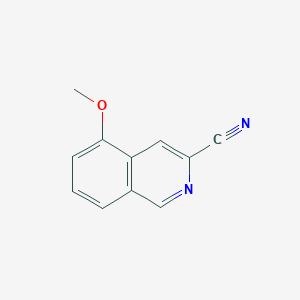

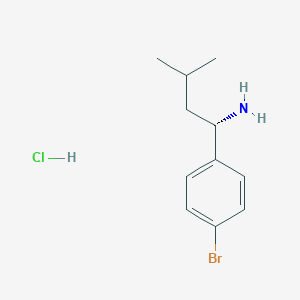
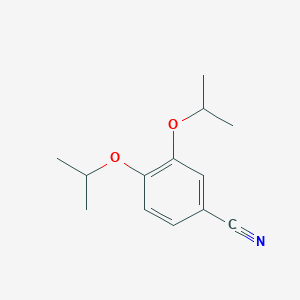
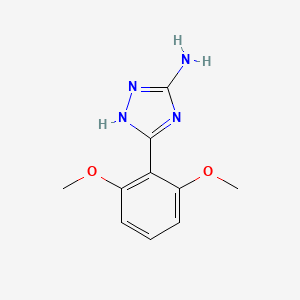
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
